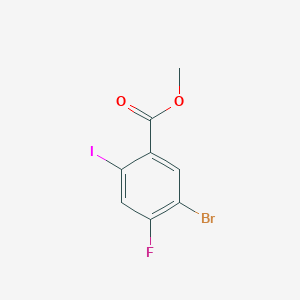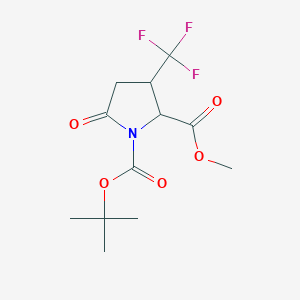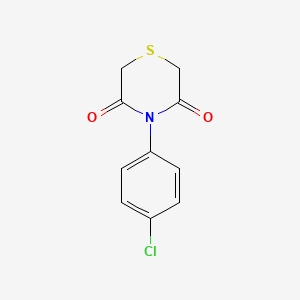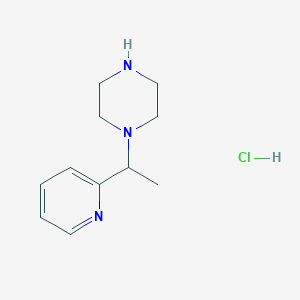![molecular formula C22H21N5O3 B2712244 1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-82-5](/img/structure/B2712244.png)
1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, the specific molecular structure of “1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not specified in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of “1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” are not available in the retrieved data .Scientific Research Applications
Pharmacological Research
This compound is studied for its potential pharmacological properties, particularly as a central nervous system (CNS) agent . Researchers investigate its effects on neurotransmitter systems, aiming to develop new treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy . Its unique structure allows it to interact with various CNS receptors, potentially leading to novel therapeutic agents .
Cancer Research
In oncology, this compound is explored for its anti-cancer properties . Studies focus on its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. Researchers are particularly interested in its effects on cell cycle regulation and apoptosis (programmed cell death) , which are crucial for controlling cancer progression .
Anti-inflammatory Applications
The compound is also investigated for its anti-inflammatory effects . It is tested in various models of inflammation to understand its potential to reduce inflammatory responses. This research is significant for developing new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Research
Another important application is in the field of antimicrobial research . The compound is evaluated for its effectiveness against a range of bacterial and fungal pathogens . This research aims to address the growing issue of antimicrobial resistance by discovering new compounds that can effectively combat resistant strains .
Cardiovascular Research
In cardiovascular research, this compound is studied for its potential effects on heart function and blood pressure regulation . Researchers explore its ability to modulate cardiovascular pathways, which could lead to new treatments for conditions such as hypertension and heart failure .
Neuroprotective Effects
The compound is also of interest for its neuroprotective properties. Studies investigate its potential to protect neurons from damage caused by oxidative stress and excitotoxicity, which are common mechanisms in neurodegenerative diseases. This research could contribute to the development of therapies that slow down or prevent the progression of diseases like multiple sclerosis and amyotrophic lateral sclerosis (ALS).
These applications highlight the diverse potential of 1,3-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in various fields of scientific research. Each area offers promising avenues for further investigation and potential therapeutic development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Pharmacological Research Cancer Research Anti-inflammatory Applications Antimicrobial Research Cardiovascular Research : Neuroprotective Effects
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-24-19-18(20(28)25(2)22(24)29)27-14-6-13-26(21(27)23-19)15-9-11-17(12-10-15)30-16-7-4-3-5-8-16/h3-5,7-12H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQFDLHTGKQRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)acetamide;hydrochloride](/img/structure/B2712162.png)
![7-Fluoro-3-[[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712163.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712168.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)
![2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2712176.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)

![1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2712183.png)